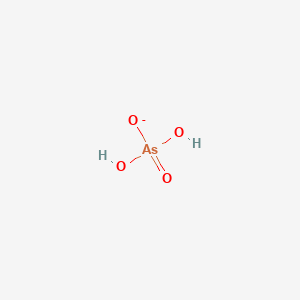
Dihydrogen arsorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dihydrogen arsorate (DHAsO4) is a chemical compound that contains arsenic in its +5 oxidation state. It is commonly used in scientific research due to its unique properties and potential applications. DHAsO4 is a white crystalline powder that is soluble in water and has a molecular weight of 201.92 g/mol. In
Scientific Research Applications
Hydrogen Generation and Energy Applications
- Electrocatalytic Generation of Dihydrogen : Research reveals that weak acids, including dihydrogen arsorate, can catalyze the electrocatalytic generation of dihydrogen. This process occurs at specific electrochemical potentials, providing an efficient method for hydrogen production with potential applications in sustainable energy and green chemistry (Felton et al., 2007).
- Hydrogen Storage Challenge : Dihydrogen arsorate plays a role in the reversible storage of hydrogen, a significant challenge for sustainable energy systems. Studies focus on hydrogen production from safe solid sources like ammonia borane, catalyzed by nanoparticles, where dihydrogen arsorate could be a potential catalyst or storage medium (Mboyi et al., 2021).
Coordination Chemistry and Molecular Interactions
- Coordination Chemistry of Dihydrogen : Research has extensively studied the coordination chemistry of dihydrogen, with over 170 dihydrogen complexes reported. These studies provide insights into the synthesis, structure, and reactivity of these complexes, including those involving dihydrogen arsorate (Heinekey & Oldham, 1993).
- Dihydrogen and Dihydrogen Bonds in Reactions : The dihydrogen bond, involving a transition-metal or main-group hydride and a protic hydrogen moiety, has been a focus in recent studies. This bond type is relevant for reactions involving dihydrogen arsorate, affecting bond length, polarization, and facilitating transformations (Belkova et al., 2016).
Environmental and Chemical Processing Applications
- Dihydrogen Arsenate in Environmental Processing : Studies on the thermal decomposition of dihydrogen arsenates, including potassium dihydrogen arsenate, have shown trends in decompositions relevant to environmental and industrial processing. This information can be applied in waste management and material recycling processes (Gallagher, 1976).
- Preparation of Zeolite-supported Metallic Nanoparticles : Research has utilized the afterglow of a microwave plasma of dihydrogen for the preparation of zeolite-supported gold-based metallic catalysts. Dihydrogen arsorate could potentially be used in similar processes for creating stable nanoparticles for various industrial applications (Legrand et al., 2004).
properties
CAS RN |
16518-47-1 |
|---|---|
Product Name |
Dihydrogen arsorate |
Molecular Formula |
AsH2O4- |
Molecular Weight |
140.935 g/mol |
IUPAC Name |
dihydrogen arsorate |
InChI |
InChI=1S/AsH3O4/c2-1(3,4)5/h(H3,2,3,4,5)/p-1 |
InChI Key |
DJHGAFSJWGLOIV-UHFFFAOYSA-M |
SMILES |
O[As](=O)(O)[O-] |
Canonical SMILES |
[H+].[H+].[O-][As](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




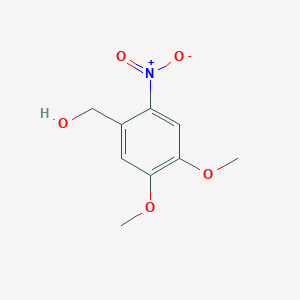
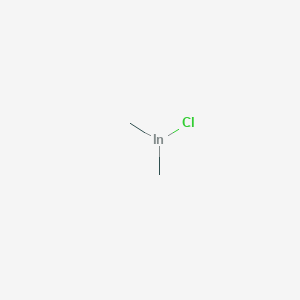
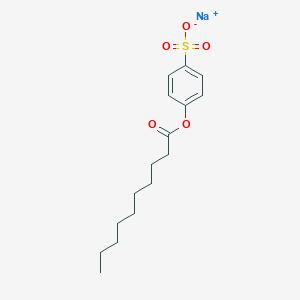
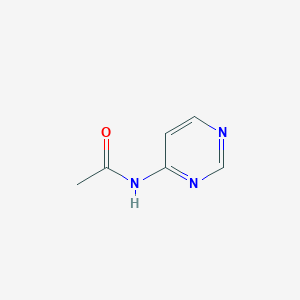

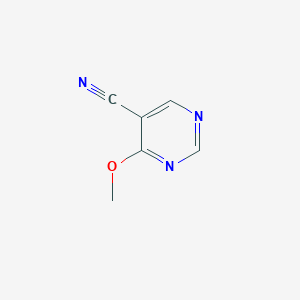
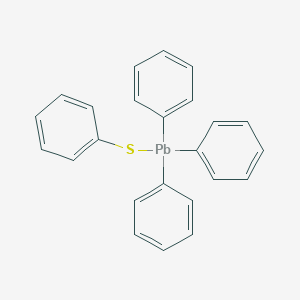

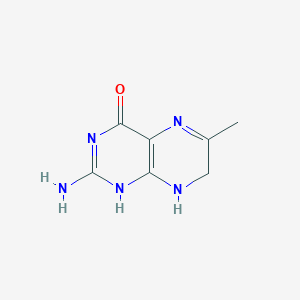
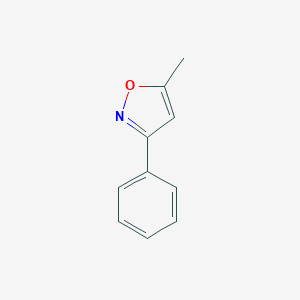
![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B91873.png)

